
2-Amino Edoxaban Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino Edoxaban Methanesulfonate is a chemical compound with the molecular formula C16H22ClN5O3 • CH4O3S and a molecular weight of 463.93 g/mol . It is a derivative of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders . This compound is characterized by its ability to inhibit activated clotting factor X (FXa), which plays a crucial role in the coagulation cascade .
Vorbereitungsmethoden
The synthesis of 2-Amino Edoxaban Methanesulfonate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is Ethyl-2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate hydrochloride, which is synthesized through a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . The final step involves the reaction of this intermediate with tert-butyl{(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexy}carbamate oxalate hydrate to form this compound .
Analyse Chemischer Reaktionen
2-Amino Edoxaban Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino Edoxaban Methanesulfonate has several scientific research applications:
Wirkmechanismus
2-Amino Edoxaban Methanesulfonate exerts its effects by selectively inhibiting activated clotting factor X (FXa), a serine protease responsible for the generation of thrombin . By binding directly to the active site of FXa, the compound blocks the interaction with prothrombin, thereby preventing the formation of blood clots . This mechanism is similar to that of other direct oral anticoagulants, but this compound is noted for its rapid onset of action and high selectivity .
Vergleich Mit ähnlichen Verbindungen
2-Amino Edoxaban Methanesulfonate can be compared with other direct oral anticoagulants, such as:
Rivaroxaban: Another FXa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, which acts on a different target in the coagulation cascade.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its high selectivity and rapid onset of action .
Eigenschaften
Molekularformel |
C17H26ClN5O6S |
|---|---|
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
N-[(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;methanesulfonic acid |
InChI |
InChI=1S/C16H22ClN5O3.CH4O3S/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13;1-5(2,3)4/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24);1H3,(H,2,3,4)/t9-,11+,12-;/m0./s1 |
InChI-Schlüssel |
HVPXYAXQJCBREW-CRGLIXAISA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
Kanonische SMILES |
CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
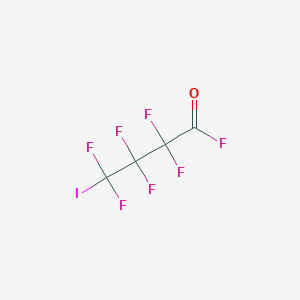
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
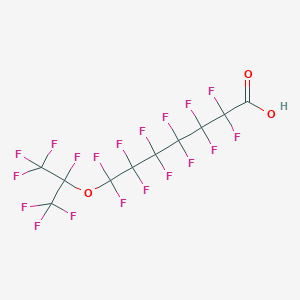

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
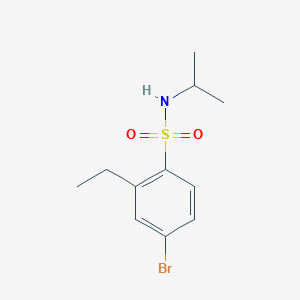
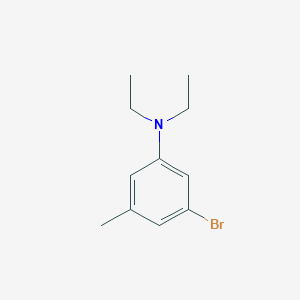
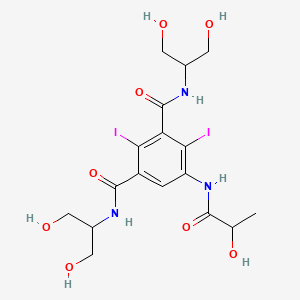
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
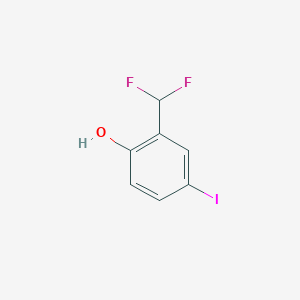


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
